![molecular formula C22H22N2O5 B2458371 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)acrylamide CAS No. 1207061-56-0](/img/structure/B2458371.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)acrylamide is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)acrylamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antioxidant, and anti-inflammatory effects, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is C19H21N5O5, with a molecular weight of 399.4 g/mol. The structural components contribute to its biological activities, particularly the presence of the benzo[d][1,3]dioxole ring and the methoxyphenyl group.
Anticancer Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. A study synthesized various benzodioxole derivatives and evaluated their cytotoxicity against different cancer cell lines. Among these derivatives, those with amide functional groups demonstrated enhanced cytotoxicity, with IC50 values indicating strong activity against liver cancer cells (Hep3B) .
Table 1: Cytotoxicity of Benzodioxole Derivatives
Compound | Cell Line | IC50 (mM) | Comparison to Doxorubicin |
---|---|---|---|
2a | Hep3B | 0.5 | Stronger |
2b | Hep3B | 0.9 | Weaker |
Control | Doxorubicin | 0.6 | - |
The results highlighted that compound 2a significantly inhibited cell cycle progression at the G2-M phase, suggesting its role as a potential anticancer agent .
Antioxidant Activity
The antioxidant activity of this compound was evaluated using the DPPH assay, a common method for assessing free radical scavenging ability. The synthesized compounds showed varying degrees of antioxidant activity compared to Trolox, a standard antioxidant .
Table 2: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) |
---|---|
2a | 85 |
2b | 75 |
Trolox | 90 |
These findings suggest that the compound possesses significant antioxidant properties, which may contribute to its overall therapeutic potential.
Case Studies
- Study on Benzodioxole Derivatives : A comprehensive evaluation of several benzodioxole derivatives demonstrated their potential against various cancer cell lines. Compounds with structural similarities to this compound were noted for their cytotoxicity and ability to induce apoptosis in cancer cells .
- Antioxidant Evaluation : In vitro studies comparing different benzodioxole derivatives revealed that those with methoxy substitutions exhibited enhanced radical scavenging activity. This suggests a structure-activity relationship where modifications can lead to improved biological efficacy .
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-27-18-9-7-16(13-17(18)24-11-3-2-4-22(24)26)23-21(25)10-6-15-5-8-19-20(12-15)29-14-28-19/h5-10,12-13H,2-4,11,14H2,1H3,(H,23,25)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFLPJROAKRWSF-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)N4CCCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)N4CCCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。